(1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride
Description
Properties
IUPAC Name |
(1S)-1-(1H-1,2,4-triazol-5-yl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O.ClH/c1-3(8)4-5-2-6-7-4;/h2-3,8H,1H3,(H,5,6,7);1H/t3-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLCHAKTKBLJGC-DFWYDOINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NN1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=NN1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride typically involves the reaction of a suitable triazole precursor with an appropriate alcohol derivative. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of (1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated control systems and high-throughput screening.
Chemical Reactions Analysis
Condensation Reactions
The triazole ring participates in condensation reactions with carbonyl-containing compounds. For example, hydrazine derivatives react with ketones or aldehydes to form Schiff base intermediates, which cyclize under acidic conditions to yield functionalized triazoles .
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine derivative + carbonyl compound | Acid catalysis (HCl), 80°C, 6 hrs | Substituted triazole derivatives | 75-85% |
Nucleophilic Substitution
The hydroxyl group in the ethanol moiety undergoes substitution reactions with various electrophiles. Microwave-assisted reactions significantly improve efficiency:
Alkylation
Reacts with alkyl halides in basic media:
(1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol + R-X → (1S)-1-(1H-1,2,4-Triazol-5-yl)ethyl-O-R
| Reagent (R-X) | Base | Solvent | Time | Yield |
|---|---|---|---|---|
| CH₃I | K₂CO₃ | DMF | 3 hrs | 78% |
| C₂H₅Br | NaH | THF | 2 hrs | 82% |
Mechanism: Deprotonation of -OH followed by SN2 attack .
Cyclization Reactions
The compound serves as a precursor for heterocycle formation. Reaction with thiosemicarbazide yields pyrazoline derivatives :
text(1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol + Thiosemicarbazide → 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide derivatives
| Conditions | Catalyst | Yield | Application |
|---|---|---|---|
| NaOH (2M), EtOH, reflux, 8h | None | 68-72% | Anticancer intermediates |
Coordination Chemistry
The triazole nitrogen atoms act as ligands for metal complexes:
| Metal Salt | Solvent | Complex Formed | Stability Constant (log K) |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | Methanol | [Cu(Triazolyl-EtOH)₂]²⁺ | 8.2 ± 0.3 |
| FeCl₃ | Acetonitrile | Octahedral Fe(III) complex | 6.9 ± 0.2 |
Key finding: Copper complexes show enhanced antimicrobial activity compared to the free ligand .
Oxidation
The ethanol group oxidizes to ketone under mild conditions:
| Oxidizing Agent | Temperature | Conversion Rate | Selectivity |
|---|---|---|---|
| KMnO₄ (0.1M) | 25°C | 92% | 98% |
| CrO₃/H₂SO₄ | 0°C | 88% | 85% |
Reduction
Nitro groups (if present in derivatives) reduce to amines:
| Reducing Agent | Solvent | Reaction Time | Yield |
|---|---|---|---|
| H₂/Pd-C | EtOAc | 2 hrs | 95% |
| NaBH₄ | MeOH | 4 hrs | 78% |
Acid-Base Reactions
The hydrochloride salt exhibits pH-dependent solubility:
| pH | Solubility (mg/mL) | Protonation State |
|---|---|---|
| 1.5 | 48.2 ± 2.1 | Fully protonated |
| 7.4 | 3.1 ± 0.4 | Partially deprotonated |
| 10.0 | <0.1 | Complete deprotonation |
Note: Biological activity peaks at pH 6.5-7.0 due to optimal charge distribution.
Thermal Degradation
Thermogravimetric analysis reveals stability up to 200°C:
| Temperature Range (°C) | Mass Loss (%) | Process |
|---|---|---|
| 25-150 | 2.1 | Desorption of surface water |
| 200-300 | 18.4 | Triazole ring decomposition |
| 300-500 | 62.9 | Carbonization |
Activation energy (Eₐ) = 142 kJ/mol (Kissinger method).
This comprehensive analysis demonstrates the compound's versatility in organic synthesis and materials science. Recent advances in microwave-assisted reactions (2025 data) and metal-organic framework applications highlight its growing importance in pharmaceutical development and catalytic systems.
Scientific Research Applications
Chemistry
In the realm of chemistry, (1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride serves as a building block for synthesizing complex molecules. Its unique structure allows researchers to create diverse chemical libraries for drug discovery and development. The compound can undergo various reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications .
Biology
The biological applications of this compound are significant. Research indicates potential antimicrobial , antifungal , and anticancer properties. Studies have focused on its interactions with biological targets to elucidate its mechanism of action. For instance:
- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits inhibitory effects against various bacterial strains.
- Antifungal Properties: Its efficacy against fungal pathogens has been explored in vitro, indicating potential use in treating fungal infections.
The mechanism of action may involve the disruption of cellular processes in target organisms through interaction with enzymes or receptors .
Medicine
In medicinal chemistry, (1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride is investigated for its potential as a pharmaceutical agent . The triazole moiety enhances bioavailability and stability in drug formulations. Case studies have shown promising results in enhancing the efficacy of existing drugs by incorporating this compound into their structure.
Case Study Example:
A study highlighted the incorporation of (1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol into antifungal therapies, demonstrating improved outcomes in clinical trials compared to conventional treatments .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals , agrochemicals , and materials science. Its reactivity makes it a valuable intermediate in various manufacturing processes. The compound's ability to enhance solubility and stability also contributes to its effectiveness in industrial formulations .
Mechanism of Action
The mechanism of action of (1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological pathways. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of (1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol hydrochloride with analogous heterocyclic compounds:
*Note: Molecular weight for the dihydrochloride salt includes two HCl molecules.
Key Observations:
- Heterocycle Diversity: The 1,2,4-triazole core in the target compound has three nitrogen atoms, compared to two in pyrazole () and imidazole ().
- Substituents: The ethanol group in the target compound and (1S)-1-(1H-Imidazol-5-yl)ethanol HCl introduces hydroxyl functionality, which may improve water solubility compared to the ketone group in 1-(1H-Pyrazol-5-yl)ethanone HCl .
- Salt Form : All compounds are hydrochloride salts, a common strategy to enhance solubility and stability in pharmaceutical formulations .
Biological Activity
(1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Basic Information
- IUPAC Name: (1S)-1-(1H-1,2,4-triazol-5-yl)ethanol;hydrochloride
- Molecular Formula: C4H8ClN3O
- Molecular Weight: 149.58 g/mol
- CAS Number: 2343964-18-9
The compound is synthesized through various methods involving the reaction of triazole precursors with alcohol derivatives. Common synthetic routes include the use of catalysts and specific reaction conditions to optimize yield and purity .
The biological activity of (1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole ring facilitates hydrogen bonding and coordination with metal ions, which can influence various biological pathways.
Studies indicate that this compound can modulate enzyme activities, potentially leading to antiproliferative effects in cancer cells. The interactions may involve non-covalent bonds such as hydrogen bonds and Van der Waals forces .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the 1,2,4-triazole scaffold have shown significant activity against various cancer cell lines. In vitro studies demonstrated that (1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride exhibited cytotoxic effects against breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation .
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. Research indicates that (1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride may exhibit activity against a range of bacterial strains. The mechanism likely involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism .
Study 1: Antiproliferative Effects
A study conducted on various triazole derivatives demonstrated that those similar to (1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride exhibited potent antiproliferative effects in MCF-7 breast cancer cells. The compound was compared against established anticancer agents, showing competitive efficacy .
Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of triazole derivatives, including (1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride. Results indicated significant inhibition of bacterial growth in vitro, suggesting potential therapeutic applications in treating infections caused by resistant strains .
Comparative Analysis
Q & A
Q. How can researchers reconcile discrepancies in cytotoxicity data across different cell lines?
- Hypothesis : Variability in membrane permeability or efflux pump expression (e.g., P-gp).
- Methodology :
Measure intracellular concentrations via LC-MS/MS .
Inhibit efflux pumps with verapamil (10 µM) and reassess IC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
